molecular formula C6H3ClFN3 B3221300 4-chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1206825-32-2

4-chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B3221300
CAS No.: 1206825-32-2
M. Wt: 171.56 g/mol
InChI Key: GIGCDKYSCGJVEW-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted kinase inhibitors (TKIs). The pyrrolo[2,3-d]pyrimidine core is a 7-deazapurine scaffold known for its ability to mimic purine bases, allowing it to interact with the ATP-binding sites of various kinases . The strategic incorporation of halogen atoms, such as chlorine and fluorine, is a established method to enhance a compound's potency, selectivity, and metabolic stability . The chlorine at the 4-position serves as an excellent leaving group for nucleophilic substitution reactions, enabling rapid functionalization with various amines and other nucleophiles to create a diverse library of candidate molecules . The fluorine atom at the 2-position can influence the electron distribution of the ring system and engage in specific binding interactions with target enzymes, potentially leading to improved affinity and optimized pharmacological profiles . Researchers are exploring this compound and its derivatives as multi-targeted kinase inhibitors, with promising applications in the synthesis of anticancer agents . These inhibitors can target a range of kinases, such as EGFR, Her2, VEGFR2, and CDK2, which are implicated in the proliferation and survival of various cancer cell lines . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGCDKYSCGJVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC(=N2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 2 Fluoro 7h Pyrrolo 2,3 D Pyrimidine

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 4-chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine suggests that the primary disconnection points involve the installation of the halogen atoms and the formation of the pyrrole (B145914) ring.

Route A: Late-stage Halogenation A common retrosynthetic approach involves disconnecting the C4-Cl bond, which points to 2-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one as a key intermediate. This intermediate would possess the core bicyclic structure with the fluoro substituent already in place. The chlorination of the 4-oxo group is a well-established transformation. Further disconnection of this intermediate involves the C-N and C-C bonds of the pyrrole ring, leading back to a suitably substituted 2-fluoropyrimidine (B1295296) precursor, such as 5-substituted-6-amino-2-fluoropyrimidin-4-ol .

Route B: Pre-halogenated Pyrimidine (B1678525) Core Alternatively, a more convergent strategy begins with a di-halogenated pyrimidine. The target molecule can be retrosynthetically derived from a 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate via a selective halogen exchange (HALEX) reaction to introduce the fluorine at the C2 position. This dichlorinated precursor, in turn, can be synthesized by constructing the pyrrole ring onto a 2,4,6-trichloropyrimidine starting material.

Key Precursors in Synthesis:

Precursor CompoundCorresponding Synthetic Strategy
2-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-oneLate-stage chlorination at the C4 position.
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidineLate-stage selective fluorination at the C2 position via halogen exchange. nbinno.com
Substituted 2-FluoropyrimidinesConstruction of the pyrrole ring onto a pre-fluorinated pyrimidine core.
Substituted 2,4-DichloropyrimidinesConstruction of the pyrrole ring followed by sequential or selective halogen functionalization. nbinno.comresearchgate.net

Approaches to the Pyrrolo[2,3-d]pyrimidine Core Construction

The formation of the bicyclic 7-deazapurine skeleton is the cornerstone of the synthesis. This is generally achieved by building the five-membered pyrrole ring onto an existing six-membered pyrimidine ring.

Cyclization strategies predominantly start with a 4,5-disubstituted pyrimidine. A common method involves the reaction of a 4-amino-5-(2,2-dimethoxyethyl)pyrimidin derivative. The cyclization is then triggered under acidic conditions, leading to the formation of the pyrrole ring. google.com

For instance, a synthetic route can begin with the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane (B145963) to form ethyl 2-cyano-4,4-dimethoxybutanoate. google.com This intermediate is then reacted with formamidine (B1211174) to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. Subsequent acid-catalyzed intramolecular cyclization and elimination of methanol (B129727) furnishes the 7H-pyrrolo[2,3-d]pyrimidin-4-ol core. google.com To achieve the 2-fluoro substitution, this strategy would necessitate starting with a fluorinated building block, such as 2-fluoro-formamidine or by fluorinating the pyrimidine ring at an early stage.

Another powerful cyclization approach involves the reaction of 6-aminouracil (B15529) derivatives with other reagents in a cascade annulation process to form the pyrrolo[2,3-d]pyrimidine system. nih.govresearchgate.net

Annulation techniques, particularly [4+2] cycloadditions or cascade reactions, provide efficient routes to the pyrrolopyrimidine core. whiterose.ac.uk A notable example is the I2/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil (B104193) with aurones. nih.govresearchgate.net This reaction proceeds through a sequence of Michael addition, iodination, intramolecular nucleophilic substitution, and ring-opening to afford highly substituted pyrrolo[2,3-d]pyrimidines in good yields. nih.gov While this specific example leads to a dione, the principle of annulation starting from a pyrimidine derivative is a key strategy for core construction.

Another approach involves palladium-catalyzed annulation reactions, which can be used to construct fluorinated N-heterocycles, demonstrating a modern method for ring formation that could be adapted for this specific target. whiterose.ac.uk

Introduction of Halogen Substituents: Chloro and Fluoro Functionalization

The introduction of the chloro and fluoro groups can be accomplished at various stages of the synthesis, either by using halogenated starting materials or by functionalizing the pyrrolopyrimidine core.

The most prevalent method for introducing the chlorine atom at the 4-position is through the conversion of the corresponding 4-hydroxy (or 4-oxo) group of the pyrrolo[2,3-d]pyrimidine intermediate. This transformation is typically achieved using standard chlorinating agents. google.com

Phosphorus oxychloride (POCl₃) is widely used for this purpose. The reaction involves heating the 7H-pyrrolo[2,3-d]pyrimidin-4-ol intermediate, such as one derived from the cyclization of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, in neat POCl₃ or in a high-boiling solvent like toluene (B28343) with an added base such as N,N-diisopropylethylamine. google.com This method reliably provides the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold. google.comnih.gov The presence of a fluorine atom at the C2 position is generally compatible with this reaction condition.

Common Reagents for 4-Chlorination:

ReagentTypical ConditionsReference
Phosphorus oxychloride (POCl₃)Neat or in toluene, often with a tertiary amine base (e.g., DIPEA), heated. google.com
Thionyl chloride (SOCl₂)Used for similar hydroxyl to chloro conversions.-

Introducing the fluorine atom at the C2-position is more challenging and can be approached in two main ways: building the ring system from a 2-fluorinated precursor or by direct fluorination of the pre-formed heterocycle.

Synthesis from Fluorinated Precursors: This is often the preferred route. The synthesis would begin with a pyrimidine derivative that already contains the C2-fluoro substituent. For example, 2-aminopyrimidine (B69317) can be converted to 2-fluoropyrimidine through a diazotization reaction in fluoroboric acid (a Balz-Schiemann reaction). rsc.org This 2-fluoropyrimidine would then be further functionalized at the 4 and 5 positions to enable the subsequent cyclization or annulation to form the pyrrole ring, ultimately leading to a 2-fluoro-pyrrolo[2,3-d]pyrimidine core.

Halogen Exchange (HALEX) Reaction: A direct fluorination approach could involve a nucleophilic aromatic substitution on a 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate. nbinno.com The chlorine at the C2 position could potentially be displaced by a fluoride (B91410) ion using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent (e.g., DMSO, DMF). However, the relative reactivity of the C2 versus C4 chlorine atoms must be considered. In many pyrimidine systems, the C4 position is more susceptible to nucleophilic attack than the C2 position, which could lead to selectivity challenges. Careful optimization of reaction conditions, such as temperature and the choice of fluoride source and catalyst (e.g., phase-transfer catalysts), would be critical for success.

Regioselective Halogenation Considerations

The introduction of halogen atoms at specific positions of the pyrrolo[2,3-d]pyrimidine core is a critical aspect of its synthesis. Achieving the desired 4-chloro-2-fluoro substitution pattern requires careful consideration of the directing effects of the existing substituents and the choice of halogenating agents. While specific literature on the direct regioselective halogenation to form this compound is not abundant, general principles of halogenation on related heterocyclic systems can provide valuable insights. For instance, the use of N-halosuccinimides (NCS, NBS, NIS) in solvents like hexafluoroisopropanol (HFIP) has been shown to enable mild and regioselective halogenation of a variety of arenes and heterocycles. This method's effectiveness stems from HFIP's ability to enhance the reactivity of N-halosuccinimides under catalyst-free conditions.

In the context of substituted pyrrolo[2,3-d]pyrimidines, the existing fluorine at the 2-position would influence the electronic distribution of the ring system, thereby directing subsequent halogenation. The synthesis of various halogenated pyrrolo[2,3-d]pyrimidine derivatives often involves a multi-step process where the pyrimidine ring is constructed with the desired halogen substituents already in place or introduced sequentially. For example, starting with a precursor that already contains the 2-fluoro substituent, chlorination at the 4-position is typically achieved by treating a 2-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-one intermediate with a chlorinating agent like phosphoryl chloride (POCl₃) or phenylphosphonic dichloride (PhPOCl₂).

Optimization of Synthetic Pathways

The optimization of synthetic routes to produce this compound with high yield and purity is of paramount importance for its industrial application. Research has been focused on refining reaction conditions, starting materials, and purification techniques.

Yield Enhancement Methodologies

The following table summarizes reported yields for key steps in the synthesis of the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine:

Starting Material(s)Key Intermediate(s)Final ProductReported Yield
Ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane7H-pyrrolo[2,3-d]pyrimidin-4-ol4-chloro-7H-pyrrolo[2,3-d]pyrimidine84% (chlorination step) google.com
Dimethyl malonate-4-chloro-7H-pyrrolo[2,3-d]pyrimidine31% (overall, 7 steps) dntb.gov.ua
Diethyl malonate-4-chloro-7H-pyrrolo[2,3-d]pyrimidine45.8% (overall, 5 steps) researchgate.net

Purity Improvement Techniques

Achieving high purity is as crucial as obtaining a high yield. Patented methods for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have reported achieving purities of over 99.5% as measured by HPLC without the need for additional purification steps. google.com In some instances, purity levels of 99.9% have been observed. google.com Purification techniques often involve washing the product with water and drying it under a vacuum. google.com In some procedures, the organic phase is treated with activated charcoal to remove impurities before the final product is isolated. google.com

Alternative Synthetic Routes and Modern Catalytic Approaches

The development of more efficient and sustainable synthetic methods is a continuous effort in chemical research. This includes the exploration of transition-metal catalyzed reactions and the application of flow chemistry.

Transition-Metal Catalyzed Syntheses (e.g., Palladium, Copper)

Transition-metal catalysis, particularly with palladium and copper, plays a significant role in the synthesis and functionalization of heterocyclic compounds, including pyrrolo[2,3-d]pyrimidines. These catalysts are instrumental in forming carbon-carbon and carbon-nitrogen bonds, which are essential for building the complex molecular architectures of pharmacologically active compounds.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are widely used to introduce various substituents onto the pyrrolo[2,3-d]pyrimidine scaffold. mdpi.comnih.gov These reactions offer a versatile and efficient way to create a library of derivatives for drug discovery. For example, the Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups at specific positions of the heterocyclic core. mdpi.com Similarly, the Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, allowing for the introduction of a wide range of amino groups. nih.gov While specific examples for the direct synthesis of this compound using these methods are not detailed in the provided search results, the general applicability of these catalytic systems to the pyrrolo[2,3-d]pyrimidine core suggests their potential in developing novel synthetic routes.

Flow Chemistry and Continuous Processing Applications

Flow chemistry has emerged as a transformative technology in organic synthesis, offering advantages such as improved safety, enhanced reaction control, and easier scalability compared to traditional batch processes. springerprofessional.demtak.huresearchgate.netsci-hub.semdpi.com The synthesis of heterocyclic compounds, which are central to many pharmaceuticals, is an area where flow chemistry has shown significant promise. springerprofessional.demtak.huresearchgate.netsci-hub.semdpi.com

The application of continuous flow processing can lead to higher yields and cleaner reaction profiles due to precise control over reaction parameters like temperature, pressure, and reaction time. springerprofessional.de While specific applications of flow chemistry for the synthesis of this compound are not yet widely reported, the general success of this technology in the synthesis of other heterocyclic scaffolds suggests its high potential for the production of this important intermediate. mtak.huresearchgate.netmdpi.com The ability to handle hazardous reagents and intermediates safely in a closed-loop system makes flow chemistry an attractive option for the industrial-scale synthesis of complex molecules. mtak.hu

Green Chemistry Principles in the Synthesis of Pyrrolo[2,3-d]pyrimidines

One innovative approach involves the use of β-cyclodextrin as a natural, reusable promoter in an aqueous medium. scispace.comrsc.orgresearchgate.net This method aligns with several green chemistry principles by using water as an eco-friendly solvent and employing a biodegradable catalyst. scispace.comrsc.org The benefits of this protocol include high atom economy, mild reaction conditions, and good yields of the desired products in shorter reaction times. scispace.comrsc.orgresearchgate.net

Catalyst SystemSolventKey Green PrinciplesAdvantages
β-cyclodextrin WaterBiodegradable catalyst, Eco-friendly solvent, High atom economyMild conditions, Reusable catalyst, Good yields, Short reaction times scispace.comrsc.org
Iodine (I₂) / DMSO DMSOHigh atom economy, Inexpensive catalystCascade reaction, Good to excellent yields (up to 99%), Applicable for large-scale synthesis nih.gov
Copper Catalysis VariousEconomical catalystEfficient for specific C-N, C-O, and C-S bond formations

Another significant advancement is the development of cascade reactions, which combine multiple synthetic steps into a single operation. For instance, an I₂/DMSO-promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones has been developed for preparing pyrrolo[2,3-d]pyrimidines. nih.gov This protocol is noted for its high atom economy, use of an inexpensive catalyst, and suitability for large-scale synthesis, achieving yields of up to 99%. nih.gov

Multicomponent reactions (MCRs) represent another cornerstone of green synthesis for this class of compounds. MCRs are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. jocpr.com Microwave-assisted synthesis has also emerged as a powerful, energy-efficient tool, often leading to significantly reduced reaction times and increased yields. powertechjournal.comnih.gov

Reaction TypeEnergy SourceKey Green PrinciplesAdvantages
Multicomponent Reaction Conventional Heating / MicrowaveHigh atom economy, Procedural simplicityOne-pot synthesis, Reduced waste, High efficiency nih.gov
Microwave-Assisted Synthesis MicrowavesEnergy efficiency, Reduced reaction timesRapid heating, Often higher yields, Cleaner reactions powertechjournal.comnih.gov
Cascade Annulation Conventional HeatingHigh atom economy, Step economyMultiple bonds formed in one sequence, Reduced purification steps nih.gov

These green methodologies are crucial for the sustainable production of pyrrolo[2,3-d]pyrimidine-based compounds, ensuring that the synthesis of these vital heterocycles is both efficient and environmentally responsible.

Chemical Reactivity and Derivatization of 4 Chloro 2 Fluoro 7h Pyrrolo 2,3 D Pyrimidine

Nucleophilic Aromatic Substitution Reactions at C4

The chlorine atom at the C4 position is the primary site of reactivity on the 4-chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine core. Its susceptibility to displacement is significantly enhanced by the cumulative electron-withdrawing effects of the pyrimidine (B1678525) ring nitrogens and the fluoro substituent at the C2 position. This activation facilitates Nucleophilic Aromatic Substitution (SNAr) reactions with a wide range of nucleophiles.

Amination Reactions and Their Mechanism

The displacement of the C4-chloro group by amine nucleophiles is a cornerstone transformation for this scaffold, leading to the synthesis of key intermediates for biologically active molecules. These reactions can be performed under various conditions, often catalyzed by acid.

The mechanism for acid-catalyzed amination is proposed to involve the initial protonation or hydrogen bonding of the pyrimidine ring. This activation further lowers the energy barrier for the nucleophilic attack by the amine at the C4 position. preprints.org The reaction proceeds through a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity.

Studies using the related compound 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a model have shown that the choice of solvent and acid concentration is critical. While higher acid concentrations can increase the initial reaction rate, they also promote competing solvolysis of the starting material, where the solvent (e.g., water or alcohols) acts as the nucleophile. preprints.orgnih.gov A low equivalence of acid (e.g., 0.1 equivalents of HCl) is often optimal to initiate the reaction without significant side-product formation. nih.gov Water has been demonstrated to be a highly effective solvent for these aminations, often showing higher reaction rates compared to alcohols or DMF. nih.gov However, for highly lipophilic substrates, 2-propanol may be a more suitable medium. nih.gov

The scope of the reaction is broad, accommodating a variety of aniline (B41778) derivatives. Generally, anilines with both electron-donating and weakly electron-deactivating groups react efficiently. However, sterically hindered nucleophiles, such as ortho-substituted anilines with low pKa values, are often unsuitable for this transformation. nih.gov

Nucleophile (Aniline Derivative)Reaction ConditionsConversion/YieldReference
Aniline0.1 eq. HCl, H₂O, 80°C, 1h99% Conversion nih.gov
4-Fluoroaniline0.1 eq. HCl, H₂O, 80°C, 1h99% Conversion nih.gov
4-Methoxyaniline0.1 eq. HCl, H₂O, 80°C, 1h99% Conversion nih.gov
3-Ethynylaniline0.1 eq. HCl, H₂O, 80°C, 1h99% Conversion nih.gov
2-Methylaniline0.1 eq. HCl, H₂O, 80°C, 1h30% Conversion nih.gov
2,6-Dimethylaniline0.1 eq. HCl, H₂O, 80°C, 1h0% Conversion nih.gov

This interactive table summarizes the substrate scope for the HCl-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in water, demonstrating the influence of aniline substituents on reaction efficiency.

Thiolation and Oxygenation Pathways

Following the principles of SNAr reactions on electron-deficient heterocycles, the C4-chloro atom can also be displaced by sulfur and oxygen nucleophiles.

Thiolation: The reaction with thiols or their corresponding thiolates (e.g., sodium thiomethoxide) provides a direct route to 4-thioether derivatives. These reactions typically proceed under basic conditions, which serve to deprotonate the thiol, generating a more potent nucleophile. The resulting 4-alkylthio or 4-arylthio-pyrrolo[2,3-d]pyrimidine derivatives are valuable intermediates for further synthetic elaborations.

Oxygenation: Oxygen nucleophiles, such as alkoxides (e.g., sodium methoxide) or hydroxides, can displace the C4-chloro group to yield 4-alkoxy or 4-hydroxy derivatives, respectively. As noted in amination reactions, oxygenation can also occur as a competing solvolysis reaction when using alcohol or water as a solvent, particularly under prolonged reaction times or high acid concentrations. preprints.orgnih.gov Controlled hydrolysis or reaction with specific alkoxides allows for the planned synthesis of these oxygenated analogs.

Palladium-Catalyzed Coupling Reactions at C4 (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The C4-chloro substituent serves as an effective handle for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. chemicalbook.com These methods significantly expand the structural diversity achievable from the this compound core.

Suzuki Coupling: The Suzuki-Miyaura reaction, which couples the chloro-pyrimidine with an aryl or heteroaryl boronic acid, is widely used to introduce diverse aromatic substituents at the C4 position. chemicalbook.com These reactions are typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, in the presence of a suitable ligand (e.g., phosphines) and a base. Microwave irradiation can be employed to accelerate these transformations. researchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkyne moieties at the C4 position through the reaction of the chloro-pyrimidine with a terminal alkyne. researchgate.net This reaction is co-catalyzed by palladium and copper salts and requires a base, such as an amine. rsc.orgnih.gov The resulting 4-alkynyl derivatives are versatile building blocks for creating more complex structures.

Buchwald-Hartwig Amination: While direct SNAr amination is effective, the Buchwald-Hartwig cross-coupling offers a complementary and often milder method for forming C4-N bonds, particularly with less nucleophilic amines or for constructing specific C-N linkages that are challenging to form otherwise. This reaction involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the chloro-pyrimidine with a primary or secondary amine. It has been successfully applied to synthesize a range of pyrrolo[2,3-d]pyrimidine derivatives. nih.govmdpi.com

Reaction TypeCoupling PartnerCatalyst/LigandConditionsProduct TypeReference
Suzuki-MiyauraArylboronic acidPd(dppf)₂Cl₂EtOH/H₂O, 90°C4-Aryl-2-fluoro-... mdpi.com
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂ / CuIEt₃N, Toluene (B28343), 25°C4-Alkynyl-2-fluoro-... rsc.org
Buchwald-HartwigArylaminePd₂(dba)₃ / XantphosCs₂CO₃, Dioxane4-Arylamino-2-fluoro-... nih.gov

This interactive table provides representative conditions for key palladium-catalyzed cross-coupling reactions at the C4 position of the pyrrolo[2,3-d]pyrimidine scaffold.

Reactivity of the 2-Fluoro Substituent

The 2-fluoro substituent is considerably less reactive than the 4-chloro group. The carbon-fluorine bond is the strongest single bond to carbon, making fluorine a poor leaving group under many conditions. Its primary role is often electronic, where its strong electron-withdrawing nature activates the C4 position toward nucleophilic attack. However, under specific circumstances, the fluorine atom can participate in reactions.

Selective Fluorine Transformations

Selective transformations that modify the 2-fluoro group without displacing it are not widely reported for this specific scaffold. The inertness of the C-F bond makes such reactions chemically challenging. The primary utility of the fluorine atom in this position lies in its ability to modulate the electronic properties of the ring system and to form specific interactions in biological contexts, rather than as a point for synthetic transformation. nih.gov

Fluorine as a Leaving Group in Specific Reactions

While the C4-chloro atom is the preferred site for nucleophilic substitution, the displacement of the 2-fluoro group is theoretically possible via an SNAr mechanism. For fluorine to act as a leaving group, the pyrimidine ring must be highly activated, and the reaction typically requires forcing conditions, such as high temperatures and very strong nucleophiles (e.g., thiolates or alkoxides).

In the context of this compound, any reaction intended to displace the 2-fluoro group would have to contend with the much higher reactivity of the C4-chloro position. Therefore, a selective displacement of fluorine while chlorine remains is synthetically unfeasible. Such a reaction would generally only be considered on a derivative where the C4 position has already been functionalized with a non-leaving group. Even in such cases, the reaction is not a common or synthetically efficient pathway due to the high stability of the C-F bond.

Transformations at the Pyrrolo Nitrogen (N7)

The nitrogen atom at the 7-position of the pyrrole (B145914) ring is a key site for derivatization, enabling the introduction of various substituents to modulate the molecule's properties.

The N7-position of the pyrrolo[2,3-d]pyrimidine core is readily deprotonated by a suitable base, forming a nucleophilic anion that can react with various electrophiles. N-alkylation is a common transformation used to introduce alkyl, benzyl, or other functionalized groups. This reaction typically proceeds by treating the parent heterocycle with an alkyl halide in the presence of a base.

Acylation at the N7 position can also be achieved using acylating agents like acid chlorides or anhydrides, although this is less common than alkylation for this specific scaffold in pharmaceutical chemistry.

Table 1: Representative Conditions for N7-Functionalization

TransformationElectrophileBaseSolventConditionsNotes
N7-AlkylationAlkyl Halide (e.g., Benzyl Bromide)Potassium Carbonate (K₂CO₃)Acetonitrile (CH₃CN)Room TemperatureA standard method for introducing a wide range of substituents at N7.
N7-Tosylationp-Toluenesulfonyl chloride (TsCl)Triethylamine (Et₃N), DMAPDichloromethane (DCM)0 °C to Room TemperatureCommonly used for protecting the N7 position. chemicalbook.com

In multi-step syntheses involving the pyrrolo[2,3-d]pyrimidine scaffold, protection of the N7-position is often crucial. google.com This strategy prevents unwanted side reactions during subsequent transformations, such as electrophilic substitution on the pyrrole ring or modifications on the pyrimidine ring. The choice of protecting group is critical and depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal.

A frequently employed protecting group for the N7-position is the tosyl (Ts) group. google.com It is readily installed using p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine. chemicalbook.com The tosyl group is robust and stable to a variety of reaction conditions. Furthermore, it can serve as an activating group and can be removed under specific basic conditions.

Table 2: Common Protecting Groups for the N7-Position

Protecting GroupIntroduction ReagentsCommon Cleavage ConditionsGeneral Stability
Tosyl (Ts)p-Toluenesulfonyl chloride (TsCl), Base (e.g., Et₃N, K₂CO₃) chemicalbook.comgoogle.comHydrolysis with aqueous base (e.g., NaOH, KOH)Stable to many acidic and oxidative conditions; moderately stable to nucleophiles.
2-(Trimethylsilyl)ethoxymethyl (SEM)SEM-Cl, Base (e.g., NaH, DIPEA)Fluoride (B91410) source (e.g., TBAF) or strong acid.Stable to a wide range of non-acidic and non-fluoride conditions.

Electrophilic Aromatic Substitution on the Pyrrolo Ring System

The pyrrole portion of the 7-deazapurine nucleus is electron-rich, making it susceptible to electrophilic aromatic substitution. nih.gov This reactivity provides a powerful method for introducing substituents directly onto the carbon framework of the pyrrole ring, typically at the C5 or C6 positions. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For the 4-chloro-pyrrolo[2,3-d]pyrimidine scaffold, halogenation is a particularly useful transformation, as it installs a versatile handle for subsequent cross-coupling reactions. chemicalbook.comsrinichem.com For instance, iodination can be readily achieved using reagents like N-iodosuccinimide (NIS).

Electrophilic aromatic substitution on the 7H-pyrrolo[2,3-d]pyrimidine core exhibits high regioselectivity. The substitution preferentially occurs at the C5-position of the pyrrole ring. This selectivity is dictated by the electronic properties of the bicyclic system. The resonance stabilization of the cationic intermediate (sigma complex) formed during the electrophilic attack is more favorable when the attack occurs at C5 compared to C6.

To ensure clean and high-yielding reactions, the N7-position is often protected prior to carrying out the electrophilic substitution. nih.gov This prevents the electrophile from reacting with the pyrrole nitrogen and ensures that substitution occurs exclusively on the carbon framework of the pyrrole ring.

Radical Reactions and Photochemical Transformations

The involvement of this compound and its parent scaffolds in radical and photochemical reactions is not a widely explored area in the available scientific literature. The primary focus of research on this heterocyclic system has been on its applications in medicinal chemistry, which has prioritized ionic reaction pathways such as nucleophilic and electrophilic substitutions and transition-metal-catalyzed cross-coupling reactions. Consequently, there is limited published data on the behavior of this compound under radical or photochemical conditions.

Mechanism-Oriented Studies of Key Reactions

The mechanisms of the primary reactions involving the this compound scaffold are generally well-understood based on fundamental principles of organic chemistry.

N7-Alkylation: The mechanism begins with the deprotonation of the N-H bond at the 7-position by a base, generating a pyrrolide anion. This highly nucleophilic anion then attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide) in a classic bimolecular nucleophilic substitution (SN2) pathway.

Electrophilic Aromatic Substitution (at C5): This reaction follows the standard mechanism for electrophilic aromatic substitution. The π-system of the electron-rich pyrrole ring acts as a nucleophile, attacking an electrophile (E⁺). This attack, which occurs preferentially at the C5 position, leads to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The stability of this intermediate is greater for C5 attack than for C6 attack because the positive charge can be delocalized over more atoms, including the N7 nitrogen, without disrupting the aromaticity of the adjacent pyrimidine ring. In the final step, a base removes the proton from the C5-position, restoring the aromaticity of the pyrrole ring and yielding the C5-substituted product.

Transition State Analysis

Kinetic Isotope Effect Investigations

Detailed kinetic isotope effect (KIE) investigations for reactions involving this compound have not been reported in the available scientific literature. KIE studies are a powerful tool for probing reaction mechanisms, particularly for understanding bond-breaking and bond-forming steps in the rate-determining step of a reaction. The absence of such studies for this specific compound indicates an opportunity for future research to provide deeper mechanistic insights into its reactivity.

Synthesis of Diverse Analogs and Congeners Based on the this compound Core

The this compound scaffold is a versatile building block for the synthesis of a wide array of biologically active molecules, most notably as inhibitors of various protein kinases. mdpi.comresearchgate.net The primary route for derivatization is through nucleophilic aromatic substitution (SNAr) at the C4 position, where the chlorine atom is displaced by various nucleophiles. srinichem.com Additionally, the pyrrole nitrogen (N7) can be functionalized, allowing for further structural diversification.

The general synthetic approach involves the reaction of this compound with a diverse range of amines, alcohols, and thiols to generate the corresponding C4-substituted derivatives. Cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, have also been employed to introduce carbon-based substituents at the C4 position. srinichem.comnih.gov

Below are interactive data tables summarizing representative examples of analogs synthesized from the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, a closely related precursor. While specific examples for the 2-fluoro derivative were not exhaustively detailed in the search results, the synthetic strategies are analogous.

Table 1: C4-Amine Substituted Analogs
ReactantReagents and ConditionsProductTherapeutic Target/Application
Aniline DerivativesAcid-catalyzed (e.g., HCl) in water or organic solvents4-Anilino-7H-pyrrolo[2,3-d]pyrimidinesKinase Inhibitors
BenzocaineEthanol, refluxEthyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoateIntermediate for kinase inhibitors
3-ChlorobenzylamineK2CO3 in CH3CN for N7-alkylation followed by substitutionN-(3-chlorobenzyl)-7-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-amineAntiviral agents (Zika Virus)
Table 2: C4-Carbon Substituted Analogs via Cross-Coupling
Coupling PartnerCatalyst/ReagentsProduct ClassTherapeutic Target/Application
Arylboronic acidsPalladium catalyst (e.g., Pd(PPh3)4), base4-Aryl-7H-pyrrolo[2,3-d]pyrimidinesKinase Inhibitors
(R)-3-cyclopentyl-3-(4-(tributylstannyl)-1H-pyrazol-1-yl)propanenitrilePalladium catalyst(R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrileJanus Kinase (JAK) Inhibitors
Table 3: N7-Substituted Analogs
ReactantReagents and ConditionsProduct ClassTherapeutic Target/Application
Alkyl HalidesBase (e.g., K2CO3) in an organic solvent (e.g., CH3CN)4-Chloro-7-alkyl-7H-pyrrolo[2,3-d]pyrimidinesIntermediates for further derivatization

The synthesis of these diverse analogs allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of potential drug candidates. nih.gov The pyrrolo[2,3-d]pyrimidine core, and specifically its 4-chloro-2-fluoro derivative, continues to be a privileged scaffold in the development of novel therapeutics. mdpi.com

Computational and Theoretical Investigations of 4 Chloro 2 Fluoro 7h Pyrrolo 2,3 D Pyrimidine

Electronic Structure Analysis and Molecular Orbitals

A fundamental understanding of the electronic properties of 4-chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine is crucial for predicting its reactivity and intermolecular interactions. Density Functional Theory (DFT) and other quantum chemical methods would be instrumental in elucidating these characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier orbital theory. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing effects of the chlorine and fluorine atoms are expected to influence the energies of these frontier orbitals significantly.

Table 1: Hypothetical HOMO-LUMO Energy Data for this compound (Note: This table is illustrative and not based on published experimental or computational data.)

Computational MethodBasis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
B3LYP6-311++G(d,p)---
M06-2X6-311++G(d,p)---
wB97XD6-311++G(d,p)---

The distribution of electron density within the this compound molecule would dictate its electrostatic potential and, consequently, its interaction with other molecules. An electrostatic potential map would visually represent the regions of positive and negative charge, highlighting potential sites for electrophilic and nucleophilic attack. The electronegative chlorine and fluorine atoms, along with the nitrogen atoms in the heterocyclic rings, would be expected to create a complex and nuanced charge distribution.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are essential for understanding its biological activity and physical properties.

Pyrrolo[2,3-d]pyrimidines can exist in different tautomeric forms due to the migration of a proton. Computational studies would be necessary to determine the relative stabilities of the possible tautomers of this compound in various environments (e.g., gas phase, different solvents). Understanding the energy barriers for the isomerization pathways between these tautomers is also critical.

While the fused ring system of this compound imparts a degree of rigidity, conformational flexibility may still exist, particularly if substituents were to be added to the core structure. Quantum chemical calculations would allow for the determination of the potential energy surface and the identification of the most stable conformations.

Quantum Chemical Calculations of Electronic Transitions

Time-dependent density functional theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. Such calculations for this compound would provide insights into its photophysical properties, including the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π, π→π). This information is valuable for spectroscopic characterization and for applications where light interaction is important.

Table 2: Hypothetical Electronic Transition Data for this compound (Note: This table is illustrative and not based on published experimental or computational data.)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S1---
S0 → S2---
S0 → S3---

Lack of Publicly Available Data for

Following a comprehensive search for scholarly articles and research data, it has been determined that there is no publicly available information regarding the computational and theoretical investigations of the chemical compound this compound. Specifically, no findings could be retrieved for the following topics outlined in the requested article structure:

Solvation Effects and Intermolecular Interactions Modeling:No publications were identified that model the solvation effects or intermolecular interactions of this compound.

The provided citations in the user's request (,,) could not be accessed or cross-referenced to locate the specific data required. It is possible that this information is part of proprietary research, is not indexed in publicly searchable databases, or the citations refer to internal documentation.

Without any retrievable scientific data on these highly specific computational and theoretical aspects of this compound, it is not possible to generate the requested article while adhering to the instructions for factual accuracy and strict adherence to the provided outline. The creation of scientifically accurate content for the specified sections and subsections requires foundational research that is currently unavailable in the public domain.

Information regarding the crystallographic and supramolecular chemistry of this compound is not available in the public domain.

Extensive searches for crystallographic studies, including single-crystal X-ray diffraction analysis, molecular geometry, crystal packing, and intermolecular interactions of this compound have yielded no specific results for this compound. The available scientific literature and chemical databases predominantly feature data for the related, but structurally distinct, compound 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Consequently, a detailed article focusing on the explicit crystallographic and supramolecular aspects of this compound, as requested, cannot be generated at this time due to the absence of the necessary primary research data. Information on its molecular geometry, bond lengths and angles, unit cell parameters, hydrogen bonding networks, halogen bonding interactions, π-π stacking, and strategies for co-crystallization or salt formation remains uncharacterized in published scientific literature.

Crystallographic and Polymorphism Studies of this compound Remain Undisclosed in Publicly Available Research

Following a comprehensive search of scientific literature and crystallographic databases, no specific studies detailing the crystallographic structure, supramolecular chemistry, or potential polymorphism of the chemical compound this compound have been identified.

The investigation for dedicated research on the solid-state properties of this specific pyrrolo[2,3-d]pyrimidine derivative did not yield any published papers or database entries containing its crystal structure. Consequently, crucial data such as unit cell parameters, space group, and intermolecular interactions, which form the basis of crystallographic analysis, are not available in the public domain.

Similarly, the exploration for any investigations into the polymorphism or pseudopolymorphism of this compound was unsuccessful. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and materials science. However, there is no accessible research that characterizes different polymorphic forms of this compound or details the conditions under which they might be formed.

While the broader class of pyrrolo[2,3-d]pyrimidine derivatives is of significant interest in medicinal chemistry, with many studies reporting on their synthesis and biological activities, the specific crystallographic details for the 4-chloro-2-fluoro substituted variant have not been reported. The absence of this fundamental structural information prevents a detailed discussion on its supramolecular chemistry, which involves the study of non-covalent interactions within the crystal lattice.

Therefore, due to the lack of available scientific data, it is not possible to provide an article with detailed research findings, data tables, or an in-depth analysis of the crystallographic and polymorphic characteristics of this compound as requested.

Applications and Advanced Material Considerations of the Pyrrolo 2,3 D Pyrimidine Scaffold

Role as a Privileged Scaffold in Heterocyclic Synthesis

The pyrrolo[2,3-d]pyrimidine framework is highly valued in heterocyclic synthesis for its ability to serve as a versatile starting material for the creation of more complex molecules. eurekaselect.com Its structural resemblance to adenine, a natural ligand for ATP, makes it an ideal platform for developing kinase inhibitors. nih.gov The chlorine atom at the 4-position of 4-chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine is a key reactive site, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse libraries of compounds. srinichem.comchemicalbook.com

Key synthetic transformations involving the 4-chloro-pyrrolo[2,3-d]pyrimidine scaffold include:

Nucleophilic Aromatic Substitution (SNAr): The chlorine at the C4 position is susceptible to displacement by various nucleophiles such as amines, alcohols, and thiols. This reaction is fundamental to the synthesis of many biologically active compounds.

Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig couplings are employed to form new carbon-carbon and carbon-nitrogen bonds, respectively. mdpi.comacs.org These reactions enable the attachment of aryl, heteroaryl, and amino groups, significantly increasing molecular complexity.

Functionalization of the Pyrrole (B145914) Ring: The pyrrole portion of the scaffold can also be modified, for instance, through halogenation at the C5 or C6 positions, to further tune the properties of the final molecule. mdpi.com

The fluorination at the 2-position of this compound can enhance the metabolic stability and binding affinity of its derivatives, making this specific scaffold particularly attractive for developing therapeutic agents with improved pharmacokinetic profiles.

Below is a table summarizing the utility of the 4-chloro-pyrrolo[2,3-d]pyrimidine scaffold in key synthetic reactions.

Reaction TypeReagents/CatalystsPosition of ReactionResulting Structure
Nucleophilic SubstitutionAmines, Alcohols, ThiolsC4Substitution of Chlorine
Suzuki CouplingAryl/Heteroaryl Boronic Acids, Palladium CatalystC4, C5, C6C-C Bond Formation
Buchwald-Hartwig CouplingAmines, Palladium CatalystC4C-N Bond Formation
HalogenationN-halosuccinimides (NCS, NBS, NIS)C5, C6Introduction of Halogen

Utility in the Design of Advanced Chemical Probes

A chemical probe is a small molecule used to study and manipulate biological systems. The pyrrolo[2,3-d]pyrimidine scaffold is instrumental in the design of such probes, particularly for investigating the role of kinases in cellular signaling pathways. mdpi.com Kinase inhibitors developed from the this compound scaffold can serve as chemical probes to elucidate the function of specific kinases in disease progression. chemicalbook.com

The strategic incorporation of halogen atoms, as seen in this compound, can enhance the potency and selectivity of these molecules. mdpi.com For instance, derivatives of this scaffold have been developed as potent and selective inhibitors for various kinase targets, which are crucial in cancer therapy. chemicalbook.comnih.govnih.gov By creating highly selective inhibitors, researchers can probe the function of a single kinase without affecting others, providing clear insights into its biological role.

Furthermore, these probes can be modified with reporter tags, such as fluorescent dyes or biotin, to allow for visualization and isolation of the target protein. The versatility of the pyrrolo[2,3-d]pyrimidine core allows for the attachment of these tags without significantly disrupting the molecule's binding affinity for its target.

Potential in Catalyst Ligand Development

The nitrogen atoms within the pyrrolo[2,3-d]pyrimidine ring system possess lone pairs of electrons that can coordinate with metal centers, suggesting their potential application in the development of catalyst ligands. While the use of this compound specifically as a catalyst ligand is not extensively documented, the general structural features of N-heterocycles are well-suited for this purpose.

The development of ligands from this scaffold could lead to novel catalysts with unique reactivity and selectivity. The electronic properties of the ligand can be fine-tuned by modifying the substituents on the pyrrolo[2,3-d]pyrimidine core. For example, the electron-withdrawing fluorine and chlorine atoms in this compound would modulate the electron density on the nitrogen atoms, which in turn would affect the properties of the resulting metal complex.

Potential applications for such ligands could be in cross-coupling reactions, hydrogenations, or other metal-catalyzed transformations where the ligand plays a crucial role in determining the outcome of the reaction. Further research in this area could expand the utility of the pyrrolo[2,3-d]pyrimidine scaffold beyond its current primary applications in medicinal chemistry.

Exploration in Organic Electronic Materials

The fused aromatic structure of the pyrrolo[2,3-d]pyrimidine scaffold suggests its potential for use in organic electronic materials. Aromatic heterocyclic compounds are often investigated for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to their ability to transport charge.

The electronic properties of the this compound core can be systematically modified through chemical synthesis. By extending the conjugation of the system, for example, through polymerization or by attaching other aromatic groups via cross-coupling reactions, materials with tailored electronic and optical properties could be created. The presence of nitrogen atoms can also influence the energy levels of the molecular orbitals, which is a critical parameter for the performance of organic electronic devices.

While the exploration of this compound in this field is still in its early stages, the inherent properties of the scaffold make it a promising candidate for future research in materials science.

Applications in Chemo-sensing and Detection Systems

The pyrrolo[2,3-d]pyrimidine scaffold has the potential to be incorporated into chemo-sensing and detection systems. The nitrogen atoms in the heterocyclic rings can act as binding sites for specific ions or molecules. Upon binding, a detectable change in the photophysical properties of the molecule, such as fluorescence or color, could occur.

By functionalizing the this compound core with specific recognition units, sensors for a variety of analytes could be designed. For example, attaching a crown ether-like moiety could lead to a sensor for metal cations, while incorporating a group capable of hydrogen bonding could allow for the detection of specific anions.

The development of such sensors could have applications in environmental monitoring, clinical diagnostics, and industrial process control. The synthetic tractability of the pyrrolo[2,3-d]pyrimidine scaffold allows for the systematic optimization of the sensor's selectivity and sensitivity.

Future Directions and Emerging Research Prospects

Development of Novel and Sustainable Synthetic Methodologies

Key areas of development include:

Catalytic Methods: The use of novel catalysts, including biocatalysts and nanocatalysts, can lead to milder reaction conditions, higher yields, and improved selectivity.

Renewable Starting Materials: The exploration of bio-based feedstocks as starting materials for the synthesis of the pyrrolo[2,3-d]pyrimidine core will be a critical aspect of sustainable chemistry.

Synthetic Strategy Description Potential Advantages
Improved Conventional Synthesis An efficient route to synthesize 4-chloro-7H-pyrrolo[2,3-d]pyrimidine starts from diethyl malonate in five steps. researchgate.netHigh yields and well-defined intermediates. researchgate.net
Novel Manufacturing Method A four-step reaction sequence to produce high-purity 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. google.comHigh yield, high purity, safe, economic, and ecologic process. google.com

Exploration of Unprecedented Reactivity Patterns

A deeper understanding of the reactivity of 4-chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine is essential for its application in the synthesis of novel derivatives. The presence of both chloro and fluoro substituents on the pyrimidine (B1678525) ring, along with the fused pyrrole (B145914) ring, creates a unique electronic landscape that could lead to unprecedented reactivity patterns.

Future research in this area should focus on:

Selective Functionalization: Developing methods for the selective functionalization of the pyrrole and pyrimidine rings will be crucial for creating a diverse library of derivatives. This includes exploring regioselective C-H activation and functionalization.

Influence of the Fluoro Group: A systematic study of the influence of the 2-fluoro substituent on the reactivity of the 4-chloro group in nucleophilic aromatic substitution reactions is needed. The strong electron-withdrawing nature of fluorine is expected to significantly impact the reactivity of the C4 position. srinichem.com

Novel Cyclization Reactions: The pyrrolo[2,3-d]pyrimidine core can be used as a scaffold to build more complex polycyclic systems through novel intramolecular and intermolecular cyclization reactions.

Reaction Type Description
Nucleophilic Aromatic Substitution (SNAr) The chlorine atom at the 4-position is susceptible to replacement by various nucleophiles like amines, thiols, and alkoxides. srinichem.com
Cross-Coupling Reactions The chloro group can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to introduce diverse substituents. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms offers a transformative approach to the synthesis of this compound and its derivatives. These technologies can provide precise control over reaction parameters, leading to improved yields, enhanced safety, and the rapid generation of compound libraries.

Future prospects in this domain include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the core scaffold will enable on-demand production and facile scalability.

Automated Library Synthesis: The use of automated synthesis platforms will accelerate the discovery of new derivatives with desired biological activities by enabling the rapid synthesis of large and diverse compound libraries.

Real-time Reaction Monitoring: The integration of in-line analytical techniques with flow reactors will allow for real-time monitoring and optimization of reaction conditions.

Advanced Computational Design of Functionalized Pyrrolo[2,3-d]pyrimidines

Advanced computational modeling and design will play a pivotal role in the rational design of functionalized this compound derivatives with specific biological targets. nih.gov These methods can provide valuable insights into the structure-activity relationships (SAR) and guide the synthesis of more potent and selective compounds.

Key areas for future computational research include:

Quantum Mechanical Calculations: The use of density functional theory (DFT) and other quantum mechanical methods to study the electronic properties and reactivity of the scaffold will provide a deeper understanding of its chemical behavior.

Molecular Docking and Dynamics Simulations: These techniques will be instrumental in predicting the binding modes of derivatives to biological targets, such as protein kinases, and in estimating their binding affinities. nih.gov

Machine Learning and Artificial Intelligence: The application of machine learning and AI algorithms to analyze large datasets of chemical structures and biological activities will accelerate the identification of promising lead compounds.

Computational Method Application in Pyrrolo[2,3-d]pyrimidine Research
Molecular Modeling Design of novel derivatives as inhibitors of specific biological targets, such as VEGFRTK. nih.gov
Theoretical Simulations Provide structural evidence for selective kinase inhibitory activity of synthesized derivatives. nih.gov

Expanding the Scope of Material-Related Applications for the Scaffold

Beyond its established role in medicinal chemistry, the this compound scaffold holds potential for applications in materials science. The unique electronic properties of the fused heterocyclic system, combined with the influence of the halogen substituents, make it an interesting candidate for the development of novel organic functional materials.

Emerging research directions in this area may include:

Organic Electronics: The planar structure and potential for π-π stacking of the pyrrolo[2,3-d]pyrimidine core suggest its utility in the design of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Fluorescent Probes: Functionalized derivatives could be designed to act as fluorescent probes for the detection of specific ions or biomolecules.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the scaffold can act as coordination sites for metal ions, enabling the construction of novel coordination polymers and MOFs with interesting catalytic or gas storage properties.

Q & A

Q. Key variables affecting yields :

ParameterExample ConditionsImpact on YieldSource
Reaction time12–48 hoursHigher with extended time
CatalystHCl (3 drops)Critical for substitution
SolventIsopropanolOptimizes solubility
Work-upSilica gel chromatographyImproves purity

Basic: How is this compound characterized after synthesis?

Characterization employs multi-modal analytical techniques :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., δ 9.3 ppm for NH in DMSO-d₆) and confirms substitution patterns .
  • TLC (Rf values) : Monitors reaction progress (e.g., Rf 0.58 in CHCl₃/CH₃OH) .
  • HRMS (APCI) : Validates molecular weight (e.g., m/z 229.0887 for fluorinated derivatives) .
  • Melting point (mp) : Assesses purity (e.g., mp 212°C for crystalline solids) .

Q. Example workflow :

Reaction monitoring : TLC to confirm intermediate formation.

Purification : Column chromatography (e.g., 2% MeOH in CHCl₃).

Structural validation : NMR and HRMS for regiochemical assignment.

Advanced: How can yields be optimized in nucleophilic substitution reactions for fluorinated derivatives?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for bulky substituents .
  • Catalyst loading : Increasing HCl concentration (up to 6 drops) accelerates substitution but may require neutralization .
  • Temperature control : Reflux (80–100°C) balances reaction rate and decomposition .
  • Aniline derivatives : Electron-withdrawing groups (e.g., -F, -Cl) on aryl amines improve electrophilicity .

Case study : Substituting 4-chloroaniline with 2-fluoro-4-chloroaniline in isopropanol/HCl increased yield from 37% to 70% due to enhanced leaving group ability .

Advanced: How to resolve contradictions in kinase inhibition data for pyrrolo[2,3-d]pyrimidine derivatives?

Discrepancies often arise from substituent positioning and assay conditions :

  • Substituent effects : Ethyl groups at the 5-position (e.g., 4-chloro-5-ethyl derivatives) show stronger EGFR inhibition (IC₅₀ = 0.12 μM) compared to methyl analogs (IC₅₀ = 0.45 μM) due to hydrophobic interactions .
  • Assay variability : Differences in ATP concentration or cell lines (e.g., HeLa vs. HEK293) alter IC₅₀ values. Standardize protocols using recombinant kinases .
  • Structural analogs : Compare inhibition profiles of 4-chloro-2-fluoro vs. 4-chloro-5-ethyl derivatives to identify selectivity determinants .

Advanced: What are effective strategies for troubleshooting purification challenges?

Common issues and solutions:

  • Low solubility : Use mixed solvents (e.g., CHCl₃:MeOH 10:1) for recrystallization .
  • Co-elution in chromatography : Optimize gradient elution (e.g., 1% NH₄OH in MeOH) to separate polar byproducts .
  • Amorphous solids : Triturate with diethyl ether or hexanes to induce crystallization .
  • Residual HCl : Neutralize with aqueous NH₄OH before extraction to prevent decomposition .

Advanced: How to design derivatives for improved kinase selectivity?

Focus on substituent engineering :

  • Position 2 : Amino groups enhance hydrogen bonding (e.g., N-(4-fluorophenyl) derivatives show 10-fold selectivity for VEGFR2 over EGFR) .
  • Position 6 : Bulky substituents (e.g., 2-phenylethyl) reduce off-target effects by steric hindrance .
  • Halogenation : Fluorine at position 2 improves metabolic stability and binding affinity compared to chlorine .

Q. SAR insights :

ModificationKinase Selectivity ShiftSource
2-FluoroIncreased EGFR specificity
5-EthylEnhanced CDK2 inhibition
6-(2-Phenylethyl)Reduced Her2 off-target

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.